molecular formula C22H26ClN3O2 B13739975 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride CAS No. 20887-22-3

4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride

Cat. No.: B13739975
CAS No.: 20887-22-3
M. Wt: 399.9 g/mol
InChI Key: AIDFBZUPIXPROJ-UHFFFAOYSA-N
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Description

This compound belongs to the 2,3-dihydro-4(1H)-quinazolinone class, characterized by a partially saturated quinazolinone core. The structure includes a phenyl group at position 3 and a 3-piperidinopropionyl substituent at position 1, with a hydrochloride salt enhancing solubility. Its synthesis typically involves cyclocondensation of isatoic anhydride derivatives with amino esters or amides, followed by functionalization with piperidine-based side chains (Scheme 1, ).

Properties

CAS No.

20887-22-3

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

3-phenyl-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C22H25N3O2.ClH/c26-21(13-16-23-14-7-2-8-15-23)25-17-24(18-9-3-1-4-10-18)22(27)19-11-5-6-12-20(19)25;/h1,3-6,9-12H,2,7-8,13-17H2;1H

InChI Key

AIDFBZUPIXPROJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Quinazolinone Derivatives

Quinazolinone derivatives are commonly synthesized via cyclization reactions involving anthranilic acid derivatives or substituted benzamides with appropriate amines or isocyanates. The 2,3-dihydroquinazolinone core is typically formed by condensation and cyclization steps, often under acidic or basic catalysis.

For the target compound, the synthetic route involves:

  • Formation of the 2,3-dihydro-4(1H)-quinazolinone skeleton.
  • Introduction of a phenyl group at the 3-position.
  • Attachment of a 3-piperidinopropionyl side chain at the 1-position.
  • Conversion to the hydrochloride salt for stability and solubility enhancement.

Specific Preparation Steps

Based on available literature and analogous synthetic procedures for quinazolinone derivatives, the following steps are involved:

Step Description Reagents/Conditions Notes
1 Synthesis of methyl 2-isothiocyanatobenzoate Starting from methyl anthranilate, reaction with thiophosgene or equivalent Forms reactive isothiocyanate intermediate
2 Reaction with an amine precursor (e.g., L-norephedrine or piperidine derivative) Room temperature, solvent such as chloroform, with catalytic triethylamine Yields thiourea intermediate or cyclized quinazolinone
3 Cyclization to 2,3-dihydroquinazolinone Catalytic triethylamine or acidic conditions, crystallization from ethanol Rapid conversion to quinazolinone confirmed by NMR
4 Acylation with 3-piperidinopropionyl chloride or equivalent Reflux in suitable solvent (e.g., dry acetonitrile) Introduces piperidinopropionyl group at N-1 position
5 Formation of hydrochloride salt Treatment with HCl in anhydrous solvent or gaseous HCl Enhances compound stability and water solubility

Reaction Monitoring and Characterization

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy is used to confirm intermediate and final product structures, particularly monitoring the conversion of thiourea intermediates to quinazolinone cores.
  • Crystallization : Ethanol is commonly used to crystallize the quinazolinone product, ensuring purity.
  • Reflux Conditions : Acylation steps typically require reflux in dry solvents to achieve complete reaction.

Example from Literature

A study involving the synthesis of quinazolinones inspired by natural alkaloids demonstrated the conversion of methyl 2-isothiocyanatobenzoate with L-norephedrine in the presence of triethylamine to yield 3-(1-hydroxy-1-phenylpropan-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which is structurally related to the target compound. This reaction proceeds rapidly at room temperature and the product is isolated by crystallization from ethanol.

Although this example uses L-norephedrine as the amine, it illustrates the key step of quinazolinone formation and the utility of catalytic triethylamine in promoting cyclization.

Data Tables Summarizing Preparation Parameters

Parameter Value/Condition Remarks
Starting Material Methyl 2-isothiocyanatobenzoate Prepared from methyl anthranilate
Amine Component Piperidine derivative (3-piperidinopropionyl) Provides side chain
Solvent Chloroform, dry acetonitrile, ethanol Used for reaction and crystallization
Catalyst Triethylamine Catalyzes cyclization
Temperature Room temperature to reflux (25–80°C) Reaction conditions vary by step
Reaction Time Minutes to hours Thiourea to quinazolinone conversion is rapid
Purification Crystallization from ethanol Yields pure hydrochloride salt
Salt Formation Hydrochloric acid treatment Stabilizes compound

Research Discoveries and Insights

  • The use of catalytic triethylamine is critical in facilitating the cyclization of thiourea intermediates to quinazolinone cores at room temperature, improving yield and reaction speed.
  • The acylation step introducing the piperidinopropionyl group can be efficiently conducted under reflux in dry solvents, ensuring selective N-1 substitution without side reactions.
  • Formation of the hydrochloride salt improves the compound's physicochemical properties, such as solubility and stability, which are essential for pharmaceutical applications.
  • NMR spectroscopy is the principal analytical method to monitor reaction progress and confirm structural integrity at each stage.
  • The synthetic approach is adaptable, allowing for variation of the amine substituent to generate analogues for biological screening.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the carbonyl groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

General Synthetic Route:

  • Formation of Quinazolinone Core :
    • Reaction of anthranilic acid with ketones under acidic conditions.
    • Example: Condensation of anthranilic acid with acetophenone.
  • Piperidinopropionyl Functionalization :
    • The introduction of the piperidinopropionyl moiety can be achieved via acylation reactions using suitable reagents.

Biological Activities

4(1H)-quinazolinone derivatives have been reported to exhibit a variety of biological activities:

  • Anticancer Activity :
    • Several studies have demonstrated that quinazolinone derivatives can inhibit tumor cell proliferation. For instance, compounds derived from this scaffold have shown significant growth inhibitory effects against various cancer cell lines, including epidermoid carcinoma and leukemia cells .
  • Antimicrobial Properties :
    • Quinazolinones have been evaluated for their antibacterial and antifungal activities. A study indicated that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects :
    • Some derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for treating depression and anxiety disorders. Compounds displaying selective MAO-A inhibition are particularly promising for psychiatric applications .
  • Anti-inflammatory Effects :
    • Research has highlighted the anti-inflammatory properties of quinazolinone derivatives, suggesting their potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Activity : A study evaluated a

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Key Quinazolinone Derivatives

Compound Name Core Structure Substituents Key Functional Groups Biological Relevance
Target Compound 2,3-dihydro-4(1H)-quinazolinone 3-phenyl, 1-(3-piperidinopropionyl) Piperidine, amide Potential sodium channel modulation
4(3H)-Quinazolinone (e.g., compound 1 in ) Fully oxidized quinazolinone 2-methyl or 2-phenyl Methyl/phenyl Antagonistic activity, NMR-documented shifts
2,3-Dihydro-3-[(1R,2S,5R)-menthoxycarbonylmethyl]-4(1H)-quinazolinone (7, ) 2,3-dihydro-4(1H)-quinazolinone Menthyl ester Ester, chiral center Stereochemical studies via X-ray crystallography
2-Phenyl-4(3H)-quinazolinone (compound 3 in ) 4(3H)-quinazolinone 2-phenyl Phenyl Anti-inflammatory or antimicrobial activity (hypothesized)
3-Substituted acyl hydrazone derivatives () Quinazolinone + acyl hydrazone Varied aryl/alkyl groups Hydrazone, carbonyl Anti-urease activity (IC₅₀ values: 2.1–18.7 µM)

Key Observations:

This contrasts with acyl hydrazone derivatives (e.g., ), which prioritize hydrogen-bonding interactions for enzyme inhibition.

Chirality : Unlike menthyl-substituted analogs (e.g., compound 7 in ), the target compound lacks stereocenters, simplifying synthesis but possibly limiting enantioselective activity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 4(3H)-Quinazolinone () Acyl Hydrazone Derivative ()
Solubility High (hydrochloride salt) Moderate (free base) Low (lipophilic substituents)
LogP ~2.5 (estimated) 1.8–2.2 3.0–4.5
NMR Shifts (¹H) N/A (not reported) δ 7.2–8.5 (aromatic protons) δ 6.8–7.6 (acyl hydrazone protons)

Biological Activity

4(1H)-Quinazolinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 4(1H)-quinazolinone, 2,3-dihydro-3-phenyl-1-(3-piperidinopropionyl)-, hydrochloride (C21H24ClN3O2), is of particular interest for its potential therapeutic applications.

  • Molecular Formula : C21H24ClN3O2
  • Molecular Weight : 392.89 g/mol
  • InChIKey : N/A

1. Antimicrobial Activity

Quinazoline derivatives have shown promising antimicrobial properties. A study evaluating various quinazolinones indicated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .

2. Anti-inflammatory Activity

Research has demonstrated that quinazolinones possess anti-inflammatory effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). In carrageenan-induced paw edema tests, several derivatives exhibited substantial anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory conditions .

3. Anticancer Activity

The anticancer potential of quinazolinone derivatives is well-documented. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival, such as EGFR-TK .

4. Analgesic Activity

Some quinazolinone derivatives have been evaluated for their analgesic properties. Experimental models indicate that these compounds may provide pain relief similar to traditional analgesics, making them candidates for further development in pain management therapies .

Table 1: Summary of Biological Activities of Quinazolinone Derivatives

Compound NameBiological ActivityReference
4(1H)-quinazolinoneAntimicrobial against S. aureus, E. coli
2-isopropyl-1-phenyl-4(1H)-quinazolinoneAnti-inflammatory (carrageenan model)
1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) ureaAnticancer (MDA-MB-231)
Pyrazolino quinazolinesAnalgesic activity

The biological activities of quinazolinones can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many quinazolinones act as inhibitors of tyrosine kinases involved in cancer progression.
  • Receptor Modulation : Some derivatives target adrenergic receptors, contributing to their analgesic effects.
  • Antioxidant Properties : Certain compounds have shown the ability to scavenge free radicals, enhancing their therapeutic profile against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4(1H)-quinazolinone derivatives, and how can reaction yields be optimized?

  • Methodology : A common approach involves cyclocondensation of methyl 2-acylaminobenzoates with amine hydrochlorides in the presence of phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine at 180°C for 45 minutes. Yields vary with substituents; for example, alkylamine derivatives (e.g., octylamine) achieve up to 88% yield under optimized stoichiometry (1:4 molar ratio of substrate to amine hydrochloride) . Recrystallization in solvents like diisopropyl ether or ethanol improves purity .
  • Key Data :

Substituent (R)Yield (%)m.p. (°C)Recrystallization Solvent
CH₃ (alkyl)85–9272–219Diisopropyl ether/EtOH
Aromatic40–84113–180Light petroleum/EtOH

Q. How are structural and purity characteristics validated for 4(1H)-quinazolinone derivatives?

  • Analytical Techniques :

  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and amine/amide functional groups .
  • NMR : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.65 ppm, aromatic protons at δ 7.27–8.30 ppm) .
  • GC-MS : Detects molecular ions, though intensity may be low (0.5–8%) due to thermal instability; complementary HPLC-MS is recommended .

Q. What biological activities are associated with the quinazolinone core?

  • Pharmacological Insights : Quinazolinones exhibit anti-inflammatory, antimicrobial, and antiviral properties. Substitutions at positions 2 and 3 enhance activity; e.g., 6,8-dibromo derivatives show potent antibacterial effects, while 2-aryl groups improve antiviral profiles .

Advanced Research Questions

Q. How do structural modifications at positions 1 and 3 influence receptor binding and selectivity?

  • SAR Analysis :

  • Position 1 : Acylation with piperidinopropionyl groups (as in the target compound) enhances lipophilicity and CNS penetration. The hydrochloride salt improves solubility for in vivo studies .
  • Position 3 : Phenyl groups stabilize hydrophobic interactions with enzyme active sites (e.g., COX-2), as shown in molecular docking studies .
    • Methodological Note : Use computational tools (e.g., AutoDock) to predict binding affinities, followed by in vitro enzyme inhibition assays to validate SAR hypotheses .

Q. How can contradictory spectral data (e.g., low GC-MS ion intensity) be resolved during characterization?

  • Troubleshooting :

  • Cross-validate with high-resolution mass spectrometry (HRMS) or MALDI-TOF for accurate molecular weight confirmation .
  • Employ tandem MS (MS/MS) to fragment low-intensity ions and confirm structural motifs .

Q. What strategies mitigate challenges in synthesizing hygroscopic hydrochloride salts of quinazolinones?

  • Handling Protocols :

  • Store compounds under inert atmosphere (N₂/Ar) with desiccants (e.g., silica gel).
  • Use non-aqueous solvents (e.g., dry CH₂Cl₂) during extraction to prevent hydrolysis .

Q. How can green chemistry principles be applied to quinazolinone synthesis?

  • Eco-Friendly Methods :

  • Replace P₂O₅ with aqueous hydrotrope-mediated systems (e.g., sodium salicylate) to reduce toxicity and enable solvent recycling .
  • Dual-catalyst systems (e.g., piperidine/I₂) improve atom economy in cyclocondensation reactions .

Data Contradiction Analysis

Q. Why do certain substituents yield lower melting points despite high purity?

  • Crystallinity Factors : Bulky or flexible groups (e.g., long alkyl chains) disrupt crystal packing, reducing melting points. For example, 3-octyl derivatives melt at 72°C vs. 219°C for rigid aromatic analogs .

Q. How to address discrepancies in biological activity across structurally similar analogs?

  • Experimental Design :

  • Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency variations.
  • Evaluate off-target effects via kinase profiling or transcriptomic analysis to identify selectivity drivers .

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